![molecular formula C4H6Zn B3045688 Divinylzinc CAS No. 1119-22-8](/img/structure/B3045688.png)
Divinylzinc
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Overview
Description
Divinylzinc is a synthetic aliphatic hydrocarbon . It has been used as an inhibitor of malaria, cancer, and infectious diseases . Divinylzinc inhibits the MCL-1 protein and prevents apoptosis in B cells . The hydroxyl group in the molecule is important .
Molecular Structure Analysis
The molecular structure of Divinylzinc can be analyzed using various tools such as MolView and ChemSpider . These tools provide a 3D model viewer and a structural formula editor, which can be used to visualize and understand the molecular structure of Divinylzinc .
Physical And Chemical Properties Analysis
The physical and chemical properties of Divinylzinc can be analyzed using various techniques . These techniques can provide information about properties such as hardness, topography, hydrophilicity, and more .
Scientific Research Applications
Structural Characterization of Divinylzinc Complexes
Divinylzinc compounds have been synthesized and characterized, with a focus on their solid-state structures. One of these compounds represents the only structurally characterized zinc(II) pi-complex, highlighting its significance in the field of inorganic chemistry. The divinylzinc complexes exhibit unique polymeric architectures in their solid state, providing insights into the bonding interactions of zinc compounds (Wooten et al., 2006).
Synthesis of Cis-3-Hexene-1,6-Diols
Divinylzinc intermediates have been utilized in the highly diastereoselective synthesis of cis-3-hexene-1,6-diols. This process demonstrates excellent control over diastereoselectivity, involving hydroboration of a terminal alkyne and transmetalation to zinc. The resulting intermediate undergoes reductive elimination, showing the versatility of divinylzinc in organic synthesis (García et al., 2003).
Infrared Spectral Analysis
The infrared spectra of divinylzinc, along with other vinyl and ethyl compounds of various metals, have been extensively studied. This research provides valuable data on the vibrational frequencies and characteristic band patterns of these compounds, contributing to our understanding of their molecular structures and bonding characteristics (Kaesz & Stone, 1959).
Catalytic Asymmetric Addition to Aldehydes
Divinylzinc has been used in the enantioselective synthesis of sec-allylalcohols. This process involves the catalytic asymmetric addition of divinylzinc to aldehydes, showcasing its utility in creating chiral molecules which are important in pharmaceutical and chemical industries (Oppolzer & Radinov, 1988).
properties
IUPAC Name |
zinc;ethene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3.Zn/c2*1-2;/h2*1H,2H2;/q2*-1;+2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDIJZMKEQCRBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[CH-].C=[CH-].[Zn+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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